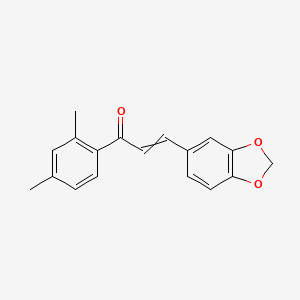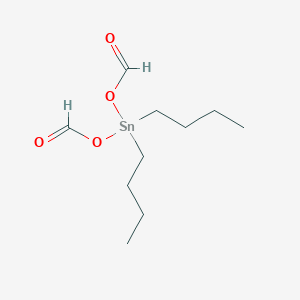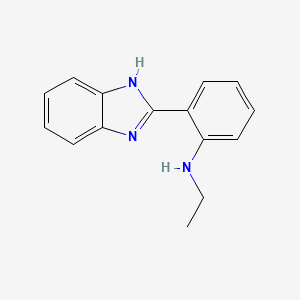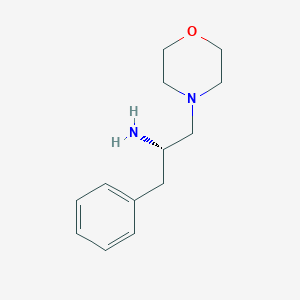
(I+/-S)-I+/--(Phenylmethyl)-4-morpholineethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl typically involves multiple steps. One common method includes the reaction of a phenylpropanolamine derivative with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maintain the quality and yield of the product. After the reaction, the product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which (S)-1-Morpholino-3-phenylpropan-2-amine 2HCl exerts its effects involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Morpholino-3-phenylpropan-2-amine 2HCl: The enantiomer of the compound with different stereochemistry.
1-Morpholino-3-phenylpropan-2-amine: The base compound without the hydrochloride salt.
3-Phenylpropan-2-amine: A simpler analog without the morpholine ring.
Uniqueness
(S)-1-Morpholino-3-phenylpropan-2-amine 2HCl is unique due to its specific stereochemistry and the presence of both a morpholine ring and a phenyl group. These structural features contribute to its distinct chemical properties and biological activities, making it valuable in various research applications.
Propriétés
Numéro CAS |
200267-77-2 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(2S)-1-morpholin-4-yl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C13H20N2O/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15/h1-5,13H,6-11,14H2/t13-/m0/s1 |
Clé InChI |
BRDHVWUPHKOGER-ZDUSSCGKSA-N |
SMILES isomérique |
C1COCCN1C[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
C1COCCN1CC(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


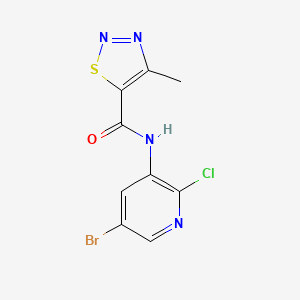
![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
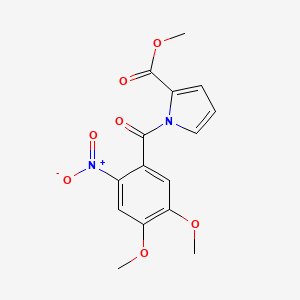
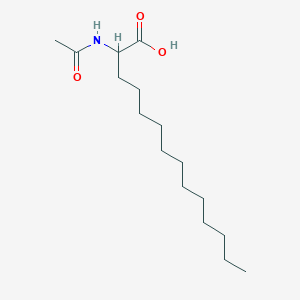
![methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate](/img/structure/B14011059.png)

![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)
![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
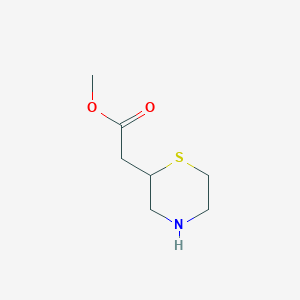
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)
